N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazolidinone ring, a phenyl group, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazolidinone ring. This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The phenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the benzenesulfonamide moiety through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolidinone derivatives and benzenesulfonamide-containing molecules. Examples are:
- N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]thiophene-2-carboxamide
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N5O5S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N5O5S/c1-22-19(27)25(20(28)23(22)2)16-7-5-14(6-8-16)21-31(29,30)17-11-9-15(10-12-17)24-13-3-4-18(24)26/h5-12,21H,3-4,13H2,1-2H3 |
InChI Key |
MOMSNOUHQYDJIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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